1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one
Description
1-(1-Benzothiophen-2-yl)-2-methoxyethan-1-one is a benzothiophene-derived ketone featuring a methoxy-substituted ethanone moiety. The benzothiophene core contributes to its planar aromatic structure, while the 2-methoxyethanone side chain introduces polarity and reactivity, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFUYDTIDIPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one typically involves the reaction of 1-benzothiophene with appropriate reagents to introduce the methoxyethanone group. One common method involves the use of methoxyacetyl chloride in the presence of a base such as pyridine to facilitate the acylation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations:
Key Observations:
- Methoxyethanone Synthesis: Methoxy-substituted ketones are frequently synthesized via acid- or base-catalyzed condensation (e.g., BF₃·Et₂O in ) or reductive methods (e.g., NaBH₄ in ).
- Benzothiophene Functionalization : The target compound’s benzothiophene core may require iodine-mediated cyclization () or cross-coupling reactions for efficient synthesis.
Biological Activity
1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one, a compound belonging to the class of benzothiophene derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.26 g/mol. The compound features a benzothiophene moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. In a study focusing on various derivatives, including this compound, it was found that these compounds demonstrated effective inhibition against a range of bacterial and fungal strains. For instance, compounds with similar structures showed promising activity against Staphylococcus aureus and Candida albicans .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | C. albicans | 13 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiophene derivatives is another area of significant interest. Experimental studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models. Specifically, the compound exhibited a notable reduction in paw edema in rats subjected to inflammatory stimuli .
| Treatment Group | Paw Edema (mL) | % Inhibition |
|---|---|---|
| Control | 3.5 | - |
| Drug-treated | 2.0 | 42.9 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : The compound could modulate key signaling pathways related to immune response and inflammation.
Case Studies
Several case studies have explored the therapeutic potential of benzothiophene derivatives:
- Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of benzothiophene derivatives against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .
- Inflammation Model : Another study investigated the anti-inflammatory effects in a rat model, demonstrating significant reductions in inflammation markers following treatment with related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
